Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate is an organic compound with the molecular formula C13H20O3. It is a colorless liquid known for its characteristic jasmine-like fragrance. This compound is commonly found in various essential oils and is used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate can be synthesized through the esterification of jasmonic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to separate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the fragrance industry for its pleasant aroma.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens. It interacts with specific receptors, leading to the activation of downstream signaling pathways that result in the production of defensive compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl jasmonate
- Methyl epijasmonate
- Jasmonic acid, methyl ester
Uniqueness
Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate is unique due to its specific stereochemistry and the presence of the pent-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
78609-06-0 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |
InChI Key |
GEWDNTWNSAZUDX-XXJOZFEBSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
boiling_point |
BP: 110 °C at 0.2 mm Hg |
Color/Form |
Colorless liquid |
density |
Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |
flash_point |
> 113 degrees C (> 235 degrees F) - closed cup |
physical_description |
Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.